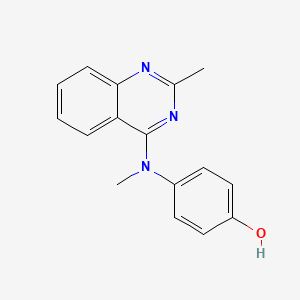

4-(Methyl(2-methylquinazolin-4-yl)amino)phenol

Vue d'ensemble

Description

4-(Methyl(2-methylquinazolin-4-yl)amino)phenol , also known by its chemical formula C₁₆H₁₅N₃O , is a synthetic compound with intriguing properties. Its molecular weight is approximately 265.31 g/mol . Unfortunately, there isn’t an abundance of analytical data available for this compound, so further research is essential to confirm its identity and purity1.

Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers typically start with precursor molecules and employ various chemical reactions to assemble the final product. Unfortunately, specific details regarding the synthetic pathway for 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol are scarce in the literature. Future studies should focus on elucidating the synthetic route and optimizing its efficiency.

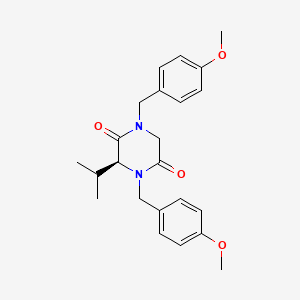

Molecular Structure Analysis

The molecular structure of 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol is captivating. It comprises a quinazoline ring system with an appended phenolic group. The methyl substitution at both the quinazoline nitrogen and the phenolic hydroxyl positions adds complexity to its architecture. Researchers can employ techniques such as X-ray crystallography or NMR spectroscopy to precisely determine its three-dimensional arrangement.

Chemical Reactions Analysis

Understanding the reactivity of 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol is crucial. Researchers should explore its behavior under various conditions, including acidic, basic, and oxidative environments. Investigating potential functional group transformations, such as acylation, alkylation, or cyclization, will shed light on its versatility and potential applications.

Physical And Chemical Properties Analysis

- Melting Point : Unfortunately, the melting point of 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol is not readily available. Experimental determination is essential.

- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents) to assess its practical utility.

- Stability : Assess its stability under different conditions (temperature, light, humidity).

- Density : Determine its density to understand its physical behavior.

Applications De Recherche Scientifique

Molecular Docking and Biological Activity Studies

- Molecular Docking and Biological Activity: The compound's derivatives have been studied for their inhibitory effects towards inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial protein receptors. These derivatives exhibited significant interactions with various proteins, indicating potential multifunctional applications in pharmaceutical research (Nair et al., 2014).

Corrosion Inhibition

- Corrosion Inhibition: Schiff bases derived from similar compounds have shown effectiveness as corrosion inhibitors, particularly in protecting mild steel in acidic environments. This indicates potential industrial applications in corrosion prevention (Prabhu et al., 2008).

Chemosensor Development

- Selective Detection of Metal Ions: Chemosensors based on quinoline derivatives, similar to 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol, have been developed for the selective detection of metal ions like Zn2+ and Al3+. These chemosensors have applications in biological and environmental monitoring (Ghorai et al., 2020).

Antimicrobial and Analgesic Activities

- Antimicrobial and Analgesic Properties: Derivatives of the compound have shown promising antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. This suggests potential applications in developing new therapeutic agents (Sahu et al., 2008).

Antitumor and Anticancer Applications

- Antitumor and Anticancer Properties: Several studies have indicated that derivatives of 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol exhibit potent antitumor and anticancer activities. These derivatives can disrupt tumor cell proliferation and tumor vasculature, making them potential candidates for cancer treatment (Cui et al., 2017).

Antioxidant Potential

- Antioxidant Activities: Some derivatives have been explored for their antioxidant properties, showing significant scavenging capacity against radicals. This highlights their potential as antioxidants in therapeutic applications (Al-azawi, 2016).

Antimicrobial Activities

- Antibacterial and Antifungal Effects: Certain derivatives have been evaluated for their antibacterial and antifungal activities, showing significant efficacy against various pathogens, which underlines their potential in antimicrobial therapy (Hussain et al., 2008).

Safety And Hazards

- Toxicity : Investigate its acute and chronic toxicity profiles. Animal studies and in vitro assays are necessary.

- Handling Precautions : As with any chemical, proper handling, storage, and disposal protocols are crucial.

- Environmental Impact : Evaluate its environmental persistence and potential harm.

Orientations Futures

- Biological Activity : Explore its potential as a drug candidate (anticancer, antimicrobial, etc.).

- Structure-Activity Relationship (SAR) : Systematically modify its structure to optimize desired properties.

- Pharmacokinetics : Investigate its absorption, distribution, metabolism, and excretion.

- Formulation : Develop suitable formulations (tablets, injections, etc.) for therapeutic use.

Propriétés

IUPAC Name |

4-[methyl-(2-methylquinazolin-4-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-11-17-15-6-4-3-5-14(15)16(18-11)19(2)12-7-9-13(20)10-8-12/h3-10,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAAUQJWTDEQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466988 | |

| Record name | 4-(methyl(2-methylquinazolin-4-yl)amino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methyl(2-methylquinazolin-4-yl)amino)phenol | |

CAS RN |

827031-26-5 | |

| Record name | 4-(methyl(2-methylquinazolin-4-yl)amino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

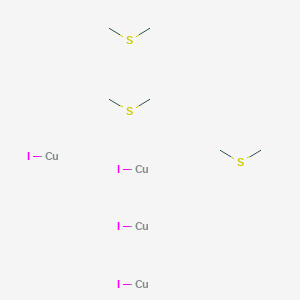

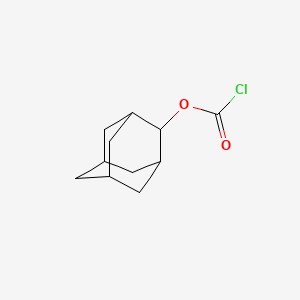

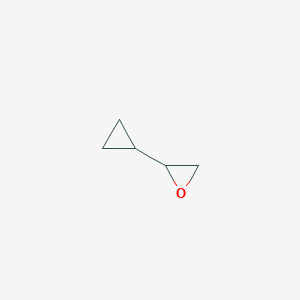

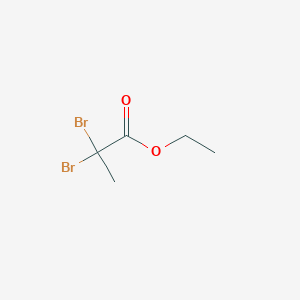

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-azaspiro[4.5]decane](/img/structure/B1625004.png)

![2-[(4-Ethoxyphenyl)sulfonyl] propanoic acid ehtyl ester](/img/structure/B1625011.png)